Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound with the CAS Number: 1083196-26-2 . It has a molecular weight of 162.15 . It is also known as (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrimidines has been reported in various studies . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O3 . The InChI code is 1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1 .Chemical Reactions Analysis
The reaction mechanism of pyrrolo[1,2-a]pyrimidines features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Scientific Research Applications
1. Cancer Treatment
Pyrrolo[2,3-d]pyrimidines have been explored for their potential in cancer treatment. For example, certain 6-substituted pyrrolo[2,3-d]pyrimidines have shown effectiveness in inhibiting de novo purine nucleotide biosynthesis, which is crucial for cancer cell proliferation. These compounds demonstrate selective uptake via the folate receptor in tumor cells, indicating a potential for targeted cancer therapy (Wang et al., 2013). Additionally, other pyrrolo[2,3-d]pyrimidine derivatives with a thienoyl side chain have exhibited potent antitumor activities, selectively targeting high-affinity folate receptors and the proton-coupled folate transporter in tumor cells, while avoiding the reduced folate carrier (Wang et al., 2010).
2. Solid-Phase Synthesis Applications
The solid-phase synthesis of pyrrolo[3,2-d]pyrimidine-6-carboxylates has been developed, allowing for the generation of libraries with diversity at multiple positions on the pyrrolopyrimidine ring. This technique is significant for medicinal chemistry, enabling the rapid synthesis of a variety of compounds for screening and potential therapeutic applications (Fridkin & Lubell, 2005).
3. Fluorescence Applications
Pyrrolo-C (PC) derivatives, a type of pyrrolo[2,3-d]pyrimidine, have been used as fluorescent probes for studying RNA structure and dynamics. Their ability to be selectively excited and undergo fluorescence quenching upon base-pairing makes them useful tools in molecular biology for understanding RNA interactions and functions (Tinsley & Walter, 2006).
4. Synthetic Methodology
In synthetic chemistry, pyrrolo[2,3-d]pyrimidines serve as key intermediates and final products in various synthetic routes. Their synthesis involves multiple steps, including cyclization and condensation reactions, which are crucial for producing complex molecules with potential biological activities (Berry et al., 2004).
Future Directions
Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests potential future directions in the study of their photophysical properties and applications.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which are structurally similar to pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, have been reported to exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrimidines are synthesized as the synthetic applications of nh-pyrroles . These compounds exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .
Biochemical Pathways
It’s known that pyrrolopyrimidines are synthesized using a consecutive chemoselective double cyanation . This process involves a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
Result of Action
It’s known that these compounds exhibit time-dependent aggregation-induced emission enhancement (aiee) properties .
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in various cellular functions, thereby altering the overall cellular phenotype .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. Studies have shown that this compound exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties, which can influence its activity and function over time . Additionally, the stability of this compound in various experimental conditions can affect its long-term effects on cellular function, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to vital organs or disruption of normal physiological functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, this compound can act as a substrate or inhibitor of specific enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFPYZZMNSIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669924 | |
Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083196-26-2 | |
Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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